2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol
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Overview
Description
2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 This compound is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxy group (-OH) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a halogenated phenyl compound with a boronic acid derivative.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent. The fluoro and hydroxy groups are typically introduced through electrophilic aromatic substitution reactions using fluorinating and hydroxylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, fluoro, and hydroxy groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol
- 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol
Uniqueness
2-Cyano-4-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (cyano and fluoro) and electron-donating (hydroxy) groups on the biphenyl structure provides a unique balance of electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-4-9(5-12(16)6-11)8-1-2-13(17)10(3-8)7-15/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPKOJFYMYMCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684702 |
Source
|
Record name | 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-47-8 |
Source
|
Record name | 3'-Fluoro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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